molecular formula C16H20F3N7O4 B14928880 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}propanehydrazide

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}propanehydrazide

Cat. No.: B14928880
M. Wt: 431.37 g/mol
InChI Key: KJVHOLKPTJLBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds to form pyrazole intermediates . These intermediates can then be further functionalized through nitration, trifluoromethylation, and acylation reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings .

Scientific Research Applications

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both nitro and trifluoromethyl groups, along with the hydrazide moiety, makes it a versatile compound for various chemical transformations and research applications .

Properties

Molecular Formula

C16H20F3N7O4

Molecular Weight

431.37 g/mol

IUPAC Name

N'-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoyl]-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide

InChI

InChI=1S/C16H20F3N7O4/c1-9-8-12(16(17,18)19)23-24(9)6-4-13(27)20-21-14(28)5-7-25-11(3)15(26(29)30)10(2)22-25/h8H,4-7H2,1-3H3,(H,20,27)(H,21,28)

InChI Key

KJVHOLKPTJLBEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.